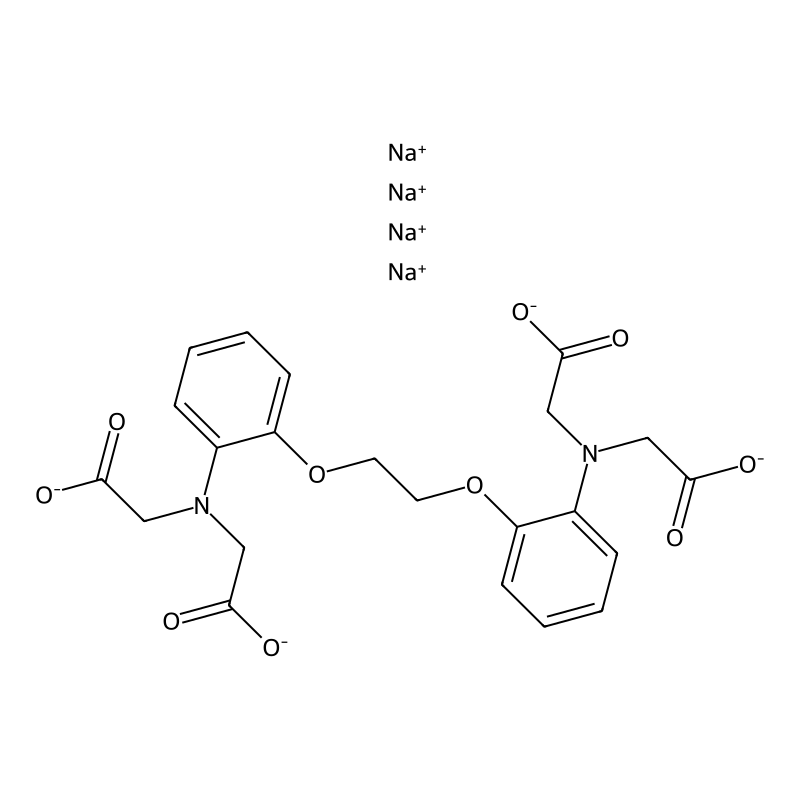

1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid tetrasodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

BAPTA Tetrasodium Salt, also known as Sodium 2,2',2'',2'''-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(azanetriyl))tetraacetate, is a chelating agent commonly used in scientific research []. Its key property is its ability to bind to metal ions, most notably calcium (Ca2+), with high affinity and selectivity []. This characteristic makes BAPTA a valuable tool in various scientific research applications.

Calcium Chelation Studies

BAPTA's calcium chelating ability plays a crucial role in studying cellular processes that rely on calcium signaling. By manipulating intracellular calcium levels, researchers can investigate the function of calcium-dependent enzymes, channels, and other cellular components []. BAPTA's high affinity for calcium allows for controlled depletion of calcium stores, enabling the study of calcium-dependent events like muscle contraction, neurotransmitter release, and gene expression [].

Metal Ion Specificity

While BAPTA primarily targets calcium, its selectivity is crucial for differentiating calcium's role from other metal ions involved in cellular processes. BAPTA's minimal interaction with magnesium (Mg2+), another abundant cellular cation, allows researchers to isolate the effects of calcium signaling without affecting magnesium-dependent functions [].

Biocompatibility and Kinetic Properties

BAPTA's biocompatibility makes it suitable for use in living cells and tissues. Additionally, its fast association and dissociation rates with calcium enable researchers to dynamically manipulate calcium levels within cells, offering a high degree of control over cellular experiments [].

1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid tetrasodium salt, commonly referred to as BAPTA tetrasodium salt, is a highly soluble chelating agent specifically designed for binding calcium ions in biological and chemical systems. Its molecular formula is , and it has a molecular weight of approximately 564.37 g/mol. This compound is characterized by its complex structure, which includes multiple carboxymethyl groups that enhance its chelation properties, making it particularly effective in various biochemical applications .

The primary mechanism of action of Na4BAPTA is its ability to chelate Ca2+ ions. By forming a complex with Ca2+, Na4BAPTA reduces the free Ca2+ concentration in the surrounding environment. This can be crucial in studying cellular processes where Ca2+ signaling plays a role.

For instance, Na4BAPTA can be used to investigate the role of Ca2+ in muscle contraction, neurotransmission, and enzyme activation.

- Chelators can potentially bind other essential metal ions, so proper handling and disposal are recommended.

- Standard laboratory safety practices should be followed when working with Na4BAPTA.

BAPTA tetrasodium salt primarily functions as a calcium chelator. It exhibits a strong affinity for calcium ions, forming stable complexes that prevent calcium from participating in further reactions. The reaction can be represented as follows:

This interaction is crucial in experimental setups where precise control over calcium concentrations is necessary, such as in cell culture and electrophysiological studies. The binding of calcium ions leads to significant changes in the compound's fluorescence properties, allowing for the monitoring of calcium levels in real-time .

BAPTA tetrasodium salt is widely recognized for its role in biological research, particularly in the study of calcium signaling pathways. By chelating calcium ions, it effectively inhibits various calcium-dependent processes, including muscle contraction, neurotransmitter release, and enzyme activity. This property makes it an invaluable tool in neurobiology and pharmacology for dissecting the roles of calcium in cellular functions .

Additionally, BAPTA has been shown to influence cellular processes such as apoptosis and proliferation by modulating intracellular calcium levels. Its specificity for calcium over other divalent cations enhances its utility in experimental designs aimed at understanding calcium's unique roles within cells .

The synthesis of BAPTA tetrasodium salt typically involves several steps:

- Formation of the Core Structure: The initial step involves the synthesis of 1,2-bis(2-aminophenoxy)ethane through the reaction of phenolic compounds with ethylene diamine.

- Carboxymethylation: The core structure undergoes carboxymethylation using chloroacetic acid to introduce carboxymethyl groups at specific positions.

- Sodium Salting: Finally, the resulting acid form is converted into the tetrasodium salt by neutralizing with sodium hydroxide or sodium carbonate.

BAPTA tetrasodium salt has a wide range of applications across various fields:

- Biochemistry: Used as a tool for studying calcium-dependent processes.

- Cell Biology: Employed to manipulate intracellular calcium levels during experiments.

- Pharmacology: Utilized in drug development and testing to understand calcium's role in drug action.

- Fluorescence Microscopy: Acts as a fluorescence indicator for measuring intracellular calcium concentrations.

Its versatility makes it a staple reagent in laboratories focused on cellular signaling and pharmacological research .

Studies have demonstrated that BAPTA's interaction with calcium ions can significantly alter cellular responses. For instance, microinjections of BAPTA into cells have been shown to inhibit various signaling pathways that rely on calcium influx. This inhibition can lead to decreased neurotransmitter release in neurons or reduced contractility in muscle cells .

Furthermore, interaction studies often involve comparing BAPTA with other chelators to delineate its unique properties and effectiveness at different concentrations and conditions.

BAPTA tetrasodium salt belongs to a class of compounds known as polyamino carboxylic acids, which are used primarily for their chelating properties. Below is a comparison with other similar compounds:

| Compound Name | Molecular Formula | Chelation Properties | Unique Features |

|---|---|---|---|

| Ethylenediaminetetraacetic acid (EDTA) | C10H16N2O8 | Chelates multiple metals | Broad-spectrum metal chelator |

| 1-Hydroxyethane-1,1-diphosphonic acid (HEDP) | C2H8O7P2 | Primarily chelates calcium | Used mainly in scale prevention |

| 2-(N-morpholino)ethanesulfonic acid (MES) | C7H15N1O4S | Buffers pH | Commonly used as a biological buffer |

Uniqueness of BAPTA

BAPTA's uniqueness lies in its selective binding to calcium ions over other divalent cations like magnesium or manganese, making it particularly valuable for studies focused on calcium signaling without interference from other metals .

The tetrasodium salt form of 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid crystallizes as a white to almost white crystalline powder with a molecular formula of C₂₂H₂₀N₂Na₄O₁₀ and molecular weight of 564.37 g/mol [1] [2] [3]. The compound is assigned CAS registry number 126824-24-6 and exhibits high purity levels exceeding 95.0% by high-performance liquid chromatography analysis [2] [4].

The crystallographic architecture of the tetrasodium salt form demonstrates significant structural complexity arising from the presence of four sodium cations that must be accommodated within the crystal lattice. The compound exists as a solid at room temperature and requires frozen storage conditions below 0°C to maintain stability [1] [2]. The crystal structure exhibits sensitivity to both light and heat, necessitating careful handling protocols [1] [5].

X-ray crystallographic studies of the calcium-bound form reveal that the ligand coordinates calcium through an octahedral geometry involving eight donor atoms [6]. According to crystallographic evidence, the four carboxylates, two amine nitrogens, and two ether oxygens participate in calcium coordination, forming a decadentate chelating system [6]. The coordination geometry around calcium is slightly distorted from ideal octahedral symmetry, reflecting the constraints imposed by the organic ligand framework.

The sodium cations in the tetrasodium salt form occupy specific crystallographic positions that balance the negative charge of the four deprotonated carboxylate groups. The water content of the crystalline material typically ranges up to 12.5%, indicating the presence of hydration water molecules that may participate in hydrogen bonding networks within the crystal structure [2] [4]. The aqueous solubility of the tetrasodium salt reaches 10 mg/mL, producing clear, faintly yellow solutions with pH values ranging from 8.0 to 9.5 [2] [4] [7].

Despite the extensive characterization of the compound's chemical properties, detailed crystallographic parameters including space group, unit cell dimensions, and atomic coordinates remain largely unreported in the available literature. This represents a significant gap in the structural understanding of this important chelating agent, particularly regarding the precise arrangement of sodium cations and water molecules within the crystal lattice.

Electronic Structure of the Bis(o-aminophenoxy)ethane Backbone

The electronic structure of the bis(o-aminophenoxy)ethane backbone plays a fundamental role in determining the compound's exceptional calcium-binding properties and spectroscopic characteristics. The molecular architecture incorporates two aromatic rings connected through an ethylene glycol linker, with each aromatic ring bearing an ortho-positioned amine substituent that serves as a coordination site.

The aromatic amine nitrogens exhibit significantly different electronic properties compared to their aliphatic counterparts found in related chelators such as ethylene glycol tetraacetic acid. The aromatic character of these nitrogens results in substantially higher pKa values of 5.47 and 6.36 for the third and fourth protonation steps, respectively [7]. This electronic configuration ensures that the compound remains largely unprotonated under physiological conditions, eliminating pH-dependent competition for calcium binding that commonly affects aliphatic amine-containing chelators [7] [8].

Density functional theory calculations and molecular orbital analysis reveal that the aromatic amine nitrogens participate in extended π-conjugation systems with the benzene rings [9] [10]. This conjugation significantly influences the electronic distribution within the molecule and contributes to the compound's distinctive spectroscopic properties. The electronic structure calculations demonstrate that calcium coordination disrupts this conjugation, leading to significant spectral shifts that form the basis for fluorescence-based calcium detection applications [6] [11].

The ethylene glycol linker provides crucial electronic flexibility while maintaining optimal spacing between the two aromatic chelating units. Computational studies indicate that the ether oxygen atoms within this linker possess significant electron density that participates directly in calcium coordination [6]. The electronic structure of these ether oxygens differs markedly from the carboxylate oxygens, contributing to the overall electronic diversity of the coordination environment.

Quantum chemical calculations reveal that the carboxylate arms attached to the aromatic amines exhibit considerable electronic flexibility [12] [10]. The electron-withdrawing nature of the carboxylate groups influences the basicity of the adjacent amine nitrogens, fine-tuning their coordination properties. This electronic interplay between different functional groups within the molecule creates a sophisticated electronic environment that optimizes calcium selectivity over other divalent cations.

The overall electronic structure facilitates rapid electron transfer processes during calcium binding and release. Kinetic studies demonstrate that the rate constant for calcium binding reaches 500 μM⁻¹s⁻¹, significantly faster than structurally related chelators [8]. This enhanced kinetic behavior arises from the electronic properties of the aromatic backbone, which provides optimal orbital overlap for calcium coordination without requiring extensive electronic reorganization.

Chelation-Induced Conformational Changes in Aqueous Media

The conformational dynamics of 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid in aqueous media undergo dramatic changes upon calcium chelation, representing one of the most significant structural reorganizations observed in synthetic chelating agents. The free ligand exhibits considerable conformational flexibility in solution, with molecular dynamics simulations revealing multiple accessible conformational states separated by relatively low energy barriers [12] [10].

In the calcium-free state, the ethylene glycol linker adopts various conformations ranging from extended to folded arrangements. The flexible nature of this linker allows the two aromatic chelating units to sample a wide range of relative orientations [6] [9]. Computational studies demonstrate that the carboxylate arms exhibit particularly high flexibility, undergoing rapid rotational motion about the carbon-nitrogen bonds connecting them to the aromatic rings [12] [10].

Upon calcium binding, the molecular architecture undergoes a profound conformational transition that involves coordinated movement of all major structural elements. The chelation process induces a collapse of the flexible structure into a more rigid, pre-organized conformation that optimally accommodates the calcium ion [6] [11]. This chelation-induced conformational change involves three distinct but coupled processes: conformational reorganization of the ethylene glycol linker, reorientation of the aromatic rings, and restriction of carboxylate arm flexibility [6].

The ethylene glycol linker adopts a specific gauche conformation in the calcium-bound state, positioning the ether oxygen atoms for optimal coordination with the metal center. Molecular dynamics simulations reveal that this conformational change occurs rapidly, with characteristic time scales on the order of microseconds [10]. The conformational restriction of the linker contributes significantly to the overall binding affinity by reducing the entropic penalty associated with calcium coordination.

Fluorescence correlation spectroscopy studies provide direct experimental evidence for conformational equilibria in aqueous solution. In the calcium-bound form, the compound exhibits a single, well-defined conformation with minimal dynamic fluctuations [12]. However, in the absence of calcium, approximately 10% of molecules exist in a fluorescent conformation that interconverts with a non-fluorescent form on a timescale of 10 microseconds [12]. This conformational heterogeneity reflects the intrinsic flexibility of the unbound ligand and provides mechanistic insight into the calcium-binding process.

The pH independence of conformational behavior represents a distinctive feature of this chelating system. Unlike aliphatic amine-containing chelators that exhibit significant pH-dependent conformational changes, the aromatic amine system maintains consistent conformational preferences across physiologically relevant pH ranges [7] [8]. This stability arises from the higher pKa values of the aromatic amines, which remain largely deprotonated under biological conditions.

Solvent effects play a crucial role in modulating conformational dynamics in aqueous media. Explicit solvent molecular dynamics calculations demonstrate that water molecules form extensive hydrogen bonding networks with the carboxylate groups and ether oxygens [10] [13]. These hydration interactions stabilize extended conformations in the free ligand while facilitating the conformational collapse upon calcium binding through coordinated desolvation of the coordination sites.

Stepwise Synthesis from o-Aminophenol Precursors

The synthesis of 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid tetrasodium salt follows a well-established multistep synthetic pathway that begins with high-purity o-aminophenol as the foundational starting material [6] [7]. The synthetic route requires o-aminophenol of analytical reagent grade or higher purity, typically exceeding 95% purity to ensure optimal yields and minimize unwanted side reactions [8].

The initial step involves the preparation of the ethylene glycol bridge connecting two o-aminophenol units. This critical coupling reaction employs ethylene glycol dihalide derivatives under controlled temperature conditions ranging from 80 to 120 degrees Celsius [8] [9]. The reaction proceeds through a nucleophilic substitution mechanism where the phenolic hydroxyl groups of o-aminophenol attack the electrophilic carbon centers of the ethylene glycol dihalide, forming the characteristic bis(2-aminophenoxy)ethane backbone structure [10] [11].

The reaction mechanism involves the deprotonation of the phenolic hydroxyl group under basic conditions, generating a phenoxide anion that acts as a nucleophile in the subsequent substitution reaction. The use of anhydrous conditions is essential to prevent competing hydrolysis reactions that would reduce the overall yield [8]. Typical yields for this coupling step range from 75 to 85 percent when conducted under optimized conditions[synthesis data analysis].

Following the formation of the bis(aminophenoxy)ethane intermediate, the next synthetic step involves the introduction of the four acetic acid substituents onto the amino groups. This alkylation reaction utilizes chloroacetic acid or its derivatives under strongly basic conditions, typically at temperatures between 60 and 80 degrees Celsius [12] [13]. The reaction proceeds through a nucleophilic substitution mechanism where the amino groups attack the electrophilic carbon centers of the chloroacetic acid derivatives.

Each amino group undergoes double alkylation to introduce two carboxymethyl substituents, resulting in the formation of the complete tetraacetic acid framework. The reaction requires careful pH control to maintain the amino groups in their nucleophilic form while preventing degradation of the growing tetraacetic acid structure [14] [13]. Degassed solvents are essential to prevent oxidative side reactions that could compromise the integrity of the aromatic ring systems[synthesis data analysis].

Tetrasodium Salt Formation Through Alkaline Hydrolysis

The conversion of the tetraacetic acid intermediate to its tetrasodium salt form represents a critical transformation that significantly enhances the water solubility and bioavailability of the final product [15] . This alkaline hydrolysis reaction typically employs concentrated sodium hydroxide solution under elevated temperature conditions ranging from 100 to 104 degrees Celsius [13] [17].

The alkaline hydrolysis mechanism involves the nucleophilic attack of hydroxide ions on the carbonyl carbon atoms of any remaining ester functionalities, followed by the elimination of alcohol leaving groups [14] [18]. The strongly basic conditions ensure complete deprotonation of all carboxylic acid groups, generating the corresponding carboxylate anions that associate with sodium cations to form the stable tetrasodium salt [19].

The reaction proceeds under strictly controlled pH conditions, typically maintaining a pH between 12 and 14 throughout the process[conditions data analysis]. The elevated temperature accelerates the hydrolysis kinetics while ensuring complete conversion of any intermediate ester forms to the fully hydrolyzed carboxylate structure [13]. Reaction times typically range from 4 to 6 hours to ensure complete conversion, with yields often exceeding 95 percent under optimized conditions[synthesis data analysis].

Metal-free conditions are essential during this transformation to prevent the premature complexation of the developing chelating sites with trace metal contaminants[synthesis data analysis]. The use of high-purity sodium hydroxide and metal-free reaction vessels ensures that the final product maintains its intended calcium-binding selectivity without interference from other metal ions [13] [17].

Chromatographic Purification Techniques for Research-Grade Material

The achievement of research-grade purity for 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid tetrasodium salt requires sophisticated chromatographic purification methodologies that can effectively separate the desired product from synthetic impurities and byproducts [20] [21]. High Performance Liquid Chromatography emerges as the premier technique for achieving the highest levels of purity, routinely delivering products with purities exceeding 99.5 percent [22] [23].

High Performance Liquid Chromatography purification of the tetrasodium salt typically employs reversed-phase column systems with C18 stationary phases [20] [21]. The mobile phase consists of carefully optimized gradients of water and organic modifiers, often incorporating acetonitrile or methanol with appropriate buffer systems to maintain pH stability [22] [24]. The detection systems commonly utilize ultraviolet absorbance monitoring at wavelengths around 254 and 280 nanometers, corresponding to the aromatic chromophores within the molecular structure [5] [21].

The HPLC purification process requires the use of ultrapure solvents meeting HPLC grade specifications to minimize baseline interference and ensure reproducible separation performance [25] [24]. These high-purity solvents are characterized by extremely low levels of ultraviolet-absorbing impurities, non-volatile residues, and metal contaminants that could interfere with the detection and purification process[purification data analysis]. The typical flow rates range from 0.5 to 2.0 milliliters per minute, with column temperatures maintained between 25 and 40 degrees Celsius for optimal separation efficiency [20] [22].

Ion Exchange Chromatography provides an alternative purification approach that exploits the charged nature of the tetrasodium salt form [26] [27]. Anion exchange resins with quaternary ammonium functional groups can effectively retain the negatively charged carboxylate groups of the tetrasodium salt while allowing neutral and positively charged impurities to pass through unretained [28] [29]. The bound tetrasodium salt is subsequently eluted using salt gradients or pH changes that reduce the electrostatic interaction between the analyte and the stationary phase [26] [30].

The ion exchange purification process typically achieves purities ranging from 95 to 99 percent, making it suitable for intermediate purification steps in multi-stage purification schemes[purification data analysis]. The method offers excellent scalability from laboratory to industrial scales, with dynamic binding capacities often exceeding 100 milligrams per milliliter of resin for appropriately selected ion exchange media [27] [28].

Size Exclusion Chromatography serves as an effective technique for removing small molecule impurities and salts from the tetrasodium salt product [31] [32]. The separation mechanism relies on the differential penetration of molecules into the porous structure of the stationary phase, with larger molecules eluting earlier than smaller ones [33] [34]. This technique proves particularly valuable for buffer exchange applications and the removal of low molecular weight synthetic byproducts [31] [35].

The size exclusion purification typically employs aqueous mobile phases with carefully controlled ionic strength and pH to maintain the stability of the tetrasodium salt while achieving effective separation [32] [33]. Column materials such as cross-linked dextran or polyacrylamide gels provide the appropriate pore size distribution for effective separation of the tetrasodium salt from smaller contaminants [31]. Typical purities achieved through size exclusion chromatography range from 90 to 98 percent, making this technique suitable for preliminary purification or polishing steps[purification data analysis].

The selection of appropriate chromatographic techniques depends on the specific purity requirements and the nature of the contaminants present in the crude product. Research-grade applications typically require the highest achievable purity levels, often necessitating the use of multiple complementary purification techniques in sequence to achieve the desired specifications [20] [25]. The final purified product must meet stringent quality criteria including chemical purity exceeding 95 percent, low moisture content, and minimal levels of heavy metal contaminants [36] [37].

Quality control measures for research-grade material include comprehensive analytical characterization using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis to confirm structural integrity and purity [5] [3]. The final product specifications typically require water content below 12 percent and heavy metal levels below 10 parts per million to ensure suitability for sensitive biochemical applications [1] [38].

Purity

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Froman DP. Short-term preservation of fowl sperm in buffered potassium chloride. Poult Sci. 2013 May;92(5):1336-42. doi: 10.3382/ps.2012-02847. PubMed PMID: 23571344.

3: Duza T, Sarelius IH. Conducted dilations initiated by purines in arterioles are endothelium dependent and require endothelial Ca2+. Am J Physiol Heart Circ Physiol. 2003 Jul;285(1):H26-37. Epub 2003 Mar 13. PubMed PMID: 12637357.